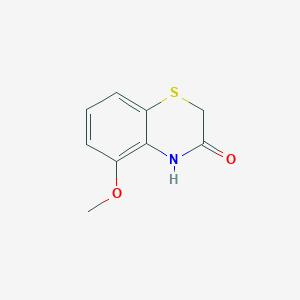

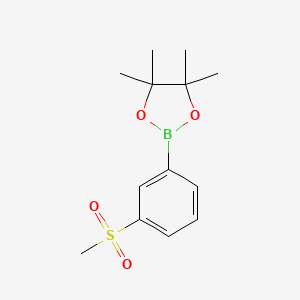

5-methoxy-4H-1,4-benzothiazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

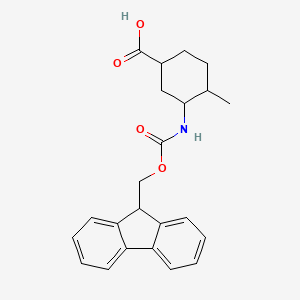

5-methoxy-4H-1,4-benzothiazin-3-one is a heterocyclic compound . It is a derivative of 1,4-benzothiazin-3-one, which is a versatile scaffold that can be decorated with various substituents .

Synthesis Analysis

The synthesis of 4H-3,1-benzothiazin-4-ones, including this compound, often starts from anthranilic acid derivatives . A general route to such compounds involves the ring closure of methyl 2-ureidobenzoates . The reaction conditions can control the formation of benzoxazinones or isomeric quinazolinediones . For the sulfur-containing analogous 4H-3,1-benzothiazin-4-ones, anthranilic acid or methyl anthranilate are converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .Molecular Structure Analysis

The molecular structure of this compound includes a fused aromatic ring, which can form π–π interactions with biological targets . The heteroatoms in the structure can be engaged as acceptors in hydrogen bonds .Chemical Reactions Analysis

Compounds like this compound undergo the Dimroth rearrangement to form isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones . Under somewhat milder conditions, precursors lead to benzothiazinones which still bear the aroyl moiety at the exocyclic nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 195.24 . It is a solid substance with a melting point of 183-187 °C .Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that derivatives of 5-methoxy-4H-1,4-benzothiazin-3-one possess significant antimicrobial and antifungal properties. For instance, studies on 2-mercapto-5-methoxy-1H-benzimidazole derivatives, closely related to this compound, demonstrated their effectiveness against various phytopathogenic fungi, showcasing potential agricultural applications in controlling plant diseases (I. K. Jebur & Salih Mohammed Ismail, 2019). Another study highlighted the synthesis and antimicrobial evaluation of benzothiazole derivatives containing the pyrazole moiety, which exhibited notable activity against bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (D. Chauhan, A. Siddiqui, & R. Kataria, 2015).

Organic Synthesis and Chemical Interactions

Several research efforts have focused on the organic synthesis processes involving this compound derivatives. A study explored the reactions of 5-substituted-2-thioxo-4-oxo-1,3-thiazolidines with 4-methoxyphenylazide, revealing complex reaction pathways and product diversity, which could contribute to the development of novel synthetic methodologies in organic chemistry (M. T. Omar, A. S. Youssef, & K. Kandeel, 2000).

Antitumor and Antiangiogenic Activities

Compounds related to this compound have been evaluated for their antitumor and antiangiogenic activities. For example, research on novel 3-arylaminobenzofuran derivatives, exhibiting structural similarities, showed potent anticancer and antiangiogenic effects, demonstrating their potential in cancer therapy (R. Romagnoli et al., 2015).

Environmental and Ecological Studies

Studies have also been conducted on the environmental presence and ecological roles of benzothiazoles, including derivatives of this compound. A perspective on the occurrence, biotransformation, and human exposure to benzotriazoles and benzothiazoles in human urine from several countries was presented, highlighting the widespread distribution and potential health implications of these compounds (Alexandros G. Asimakopoulos et al., 2013).

Safety and Hazards

The safety information available indicates that 5-methoxy-4H-1,4-benzothiazin-3-one may cause skin irritation and serious eye irritation . It is classified as a skin sensitizer . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .

properties

IUPAC Name |

5-methoxy-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-12-6-3-2-4-7-9(6)10-8(11)5-13-7/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQNDJCJXFTIEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2663645.png)

![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)

![4-(N,N-diethylsulfamoyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2663652.png)

![2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide](/img/structure/B2663653.png)